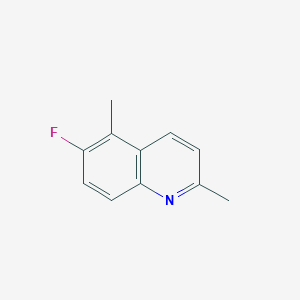

6-Fluoro-2,5-dimethylquinoline

カタログ番号 B8812163

分子量: 175.20 g/mol

InChIキー: ATWVWVWZFFCWOV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04898945

Procedure details

Under a nitrogen atmosphere, 28.0 g (0.05 mole) of dichloro[1,3-bis(diphenylphosphino)propane] nickel (II) catalyst (prepared by the method of G. R. Van Hecke and W. DeW. Horrocks, Inorganic Chemistry, 5, 1968 (1966), incorporated herein by reference) was added to a solution of 240 g (1.0 mole) of 5-bromo-6-fluoro-2-methylquinoline in 3.8 liters of toluene. 440 ml (1.4 mole) of 3.17 molar methylmagnesium chloride in tetrahydrofuran was added rapidly to the above mixture, the resulting exotherm being controlled with an ice bath. The reaction was allowed to stir at room temperature overnight. The reaction was treated with 1 liter of water to destroy the excess Grignard reagent, and the organic layer and aqueous layers were then separated. The organic layer was extracted twice with 1 liter portions of 3N hydrochloric acid. The acid extracts were combined, extracted twice with 1 liter portions of methylene chloride, and made basic (pH>9) with ammonium hydroxide and ice. The product was collected as a tan solid (156.4 g, 0.894 mole). This material was recrystallized from 1 liter of hexane to give 77.1 g (0.44 mole) of 2,5-dimethyl-6-fluoroquinoline which was 98.7% pure as determined by gas chromatography analysis.

[Compound]

Name

solid

Quantity

156.4 g

Type

reactant

Reaction Step Four

Name

dichloro[1,3-bis(diphenylphosphino)propane] nickel (II)

Quantity

28 g

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:13])=[N:7]2.[CH3:14][Mg]Cl.O>[Ni+2].ClC(Cl)(CP(C1C=CC=CC=1)C1C=CC=CC=1)CP(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1.O1CCCC1>[CH3:13][C:6]1[CH:5]=[CH:4][C:3]2[C:8](=[CH:9][CH:10]=[C:11]([F:12])[C:2]=2[CH3:14])[N:7]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C2C=CC(=NC2=CC=C1F)C

|

|

Name

|

|

|

Quantity

|

3.8 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

440 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

solid

|

|

Quantity

|

156.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

dichloro[1,3-bis(diphenylphosphino)propane] nickel (II)

|

|

Quantity

|

28 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni+2].ClC(CP(C1=CC=CC=C1)C1=CC=CC=C1)(CP(C1=CC=CC=C1)C1=CC=CC=C1)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting exotherm being controlled with an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy the excess Grignard reagent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer and aqueous layers were then separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic layer was extracted twice with 1 liter portions of 3N hydrochloric acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with 1 liter portions of methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was recrystallized from 1 liter of hexane

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NC2=CC=C(C(=C2C=C1)C)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.44 mol | |

| AMOUNT: MASS | 77.1 g | |

| YIELD: CALCULATEDPERCENTYIELD | 44% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |